molecular formula C15H17Cl2NO2 B14489008 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide CAS No. 64919-25-1

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide

Cat. No.: B14489008
CAS No.: 64919-25-1
M. Wt: 314.2 g/mol
InChI Key: BRKNHLASEAWSRY-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is an organic compound that belongs to the class of phenoxybutanamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide typically involves the reaction of 3,5-dichlorophenol with a suitable butanamide derivative. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenoxy)butanamide
  • 2-(3,5-Dichlorophenoxy)-N-(2-methylprop-2-yn-2-yl)butanamide
  • 2-(3,5-Dichlorophenoxy)-N-(2-methylbut-2-yn-2-yl)butanamide

Uniqueness

2-(3,5-Dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide is unique due to its specific structural features, such as the presence of the 3,5-dichlorophenoxy group and the butanamide moiety. These structural elements may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

64919-25-1

Molecular Formula

C15H17Cl2NO2

Molecular Weight

314.2 g/mol

IUPAC Name

2-(3,5-dichlorophenoxy)-N-(2-methylbut-3-yn-2-yl)butanamide

InChI

InChI=1S/C15H17Cl2NO2/c1-5-13(14(19)18-15(3,4)6-2)20-12-8-10(16)7-11(17)9-12/h2,7-9,13H,5H2,1,3-4H3,(H,18,19)

InChI Key

BRKNHLASEAWSRY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)(C)C#C)OC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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